2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone -

2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-5635447
CAS Number:
Molecular Formula: C24H19ClN2O2
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: Anthranilic acid derivatives can be reacted with amides or related compounds to form the quinazolinone ring system. [] This is commonly known as the Niementowski quinazolinone synthesis.
  • Cyclization reactions: Appropriately substituted benzoxazinones can react with various nucleophiles like hydrazine hydrate or amines to yield quinazolinones. [, ]
  • Substitution reactions: Existing quinazolinones can be further modified by introducing various substituents at different positions through reactions like alkylation, acylation, or coupling reactions. [, , , ]
Molecular Structure Analysis
  • Electrophilic centers: The carbonyl group at the 4-position and the carbon atoms adjacent to nitrogen atoms in the heterocyclic ring can undergo nucleophilic attack. [, ]
  • Nucleophilic centers: The nitrogen atoms in the heterocyclic ring can participate in reactions with electrophiles. [, ]
Mechanism of Action

For instance, some quinazolinones exhibit antitumor activity by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity. [, ] Others possess anti-inflammatory and analgesic properties through interaction with cyclooxygenase (COX) enzymes. [, ] Additionally, some quinazolinones display antimicrobial activity by inhibiting bacterial DNA gyrase or other essential bacterial enzymes. []

Applications
  • Antimicrobial agents: Quinazolinones have shown promise as antibacterial and antifungal agents. [, , ] The chlorine substituent in the compound might further enhance its antimicrobial properties.
  • Anticancer agents: Given their ability to inhibit various enzymes involved in cancer cell growth and proliferation, quinazolinones have been investigated as potential anticancer agents. [, , ]
  • Anti-inflammatory and analgesic agents: Quinazolinones have demonstrated anti-inflammatory and analgesic activities, making them attractive candidates for developing new pain relief medications. [, ]
  • Central nervous system (CNS) depressants: Some quinazolinones exhibit CNS depressant activity and have been investigated for their potential as sedatives, hypnotics, and anticonvulsants. [, , ]

3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

  • Compound Description: This compound was synthesized using both conventional heating and microwave irradiation to compare the efficiency of these methods. [] Results showed that microwave irradiation offered a significant advantage in terms of reaction time and yield. []

N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7)

  • Compound Description: This compound displayed excellent in vitro antitumor activity, particularly against lung, CNS, and breast cancer cells. [] It exhibited a mean growth inhibitory concentration (GI50) comparable to standard drugs like 5-fluorouracil, gefitinib, and erlotinib. []

N-(3,4,5 Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19)

  • Compound Description: Similar to compound 7, this quinazolinone derivative exhibited remarkable in vitro antitumor properties. [] It showed a significantly lower mean GI50 compared to 5-fluorouracil, gefitinib, and erlotinib, indicating greater potency against the tested tumor cell lines. []

3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one (SD-05)

  • Compound Description: This compound demonstrated significant antianxiety activity in mice models, specifically in the holeboard test and the elevated plus maze test. [] It significantly increased head pocking behavior and the duration of pocking, indicating anxiolytic effects. []

2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06)

  • Compound Description: This compound exhibited significant antianxiety effects in mice models, evidenced by increased time spent in the open arms of the elevated plus maze and a higher number of open arm entries. [] These behavioral changes suggest a reduction in anxiety-like behavior. []

3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one (SD-10)

  • Compound Description: Like SD-05 and SD-06, this compound exhibited significant antianxiety activity in mice. [] It significantly affected head-pocking behavior in the holeboard test and altered open arm exploration in the elevated plus maze, suggesting anxiolytic properties. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: This compound acts as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, showing neuroprotective effects in both in vitro and in vivo models of cell death and Parkinson’s disease. [, ]

4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g)

  • Compound Description: Identified as a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 0.5 nM, this compound is twice as potent as the commercial reference inhibitor 12-(3-adamantan-1-ylureido)dodecanoic acid. []
  • Compound Description: This quinazolinone-1,3,4-oxadiazole conjugate demonstrated significant cytotoxic activity against HeLa cell lines at concentrations of 10 and 100 μM. [] The presence of a propyl moiety on the quinazolinone ring was found to enhance its cytotoxic activity. []

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

  • Compound Description: This novel PARP-1 inhibitor demonstrated potent neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. [] It effectively reduced ischemic brain damage in rats following middle cerebral artery occlusion. []

2-methyl-3-{4-[5-(etilamino)-1,3,4-thiadiazol-2-il] phenyl}quinazolin-4(3H)-on (5b)

  • Compound Description: This compound displayed promising anticholinesterase activity when compared to the standard drug donepezil. [] This suggests its potential for use in treating conditions like Alzheimer's disease where acetylcholine levels are depleted.

2-methyl-3-{4-[5-(siklohegzilamino)-1,3,4-tiyadiazol-2-il]fenil}quinazolin-4(3H)- on (5d)

  • Compound Description: Similar to compound 5b, this 4(3H)-quinazolinone derivative demonstrated considerable inhibitory effects on acetylcholinesterase. [] This finding further strengthens the potential of this class of compounds in the development of new anticholinesterase drugs.

3-(2-chlorophenyl)-4-imino-5-phenyl-2-(2-methoxyphenyl)-2H,3H,5H-[1,2,5]thiadiazolidin-1-oxide (CIPMTO)

  • Compound Description: This thiazolidine derivative exhibited both neuroprotective and antinociceptive properties in a rat model of streptozotocin-induced diabetic neuropathic pain. [] It was found to reduce pain and protect nerves in a dose-dependent manner. []

(S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethylpyridin-2-yl)vinyl]-6-fluoroquinazolin-4(3H)-one

  • Compound Description: This study focused on determining the activation parameters and the mechanism for the atropisomerization of this specific quinazolinone derivative. [] This research sheds light on the stereochemical aspects and stability of such compounds.
  • Compound Description: This quinazolinone derivative exhibited potent, broad-spectrum antitumor activity. [] Its mean GI50 was significantly lower than the standard drug 5-fluorouracil, highlighting its potential as an anti-cancer agent.

2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Compound Description: This compound demonstrated remarkable broad-spectrum antitumor activity in vitro. [] It exhibited a mean GI50 significantly lower than the standard drug 5-fluorouracil, suggesting its potential as a potent anti-cancer agent. []

3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide

  • Compound Description: This quinazolinone derivative demonstrated impressive broad-spectrum antitumor activity in vitro, similar to the previous two compounds. [] It showed a lower mean GI50 compared to the standard drug 5-fluorouracil, indicating its potential as a lead compound for anti-cancer drug development. []

(E)-3-(prop-2-yn-1-yl)-2-styrylquinazolin-4(3 H )-one

    (E)-3-{[1-(4-bromobenzyl)-1 H -1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3 H )-one

    • Compound Description: This quinazolinone-triazole hybrid showed moderate activity against the growth of Leishmania promastigotes. [] Similar to its related compound, its antileishmanial activity was hampered by its limited solubility in water. []

    3-(o-Chlorophenyl)-2-methyl-4[3H]-quinazolinone

    • Compound Description: This compound was synthesized with a 14C label at both the 2 and 4 positions of the quinazolinone ring. [] This labeling is crucial for tracing the compound's metabolic fate and distribution in biological systems.

    5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone

    • Compound Description: This compound, along with its derivatives with varying chlorine and thiazole substitutions, was synthesized and characterized for its potential biological activity. []

    3-[2-(2’,4’-difluoro-4-biphenylyloxy)ethyl]-4(3 H )-quinazolinone (Ib)

    • Compound Description: This oxy derivative of 4(3H)-quinazolinone exhibited notable analgesic activity. [] This finding underscores the potential of exploring oxy derivatives for their pharmacological properties.

    3-[2-oxo-2-(4-biphenylyl)ethyl]-4(3 H )-quinazolinone (IIi)

    • Compound Description: This oxo derivative of 4(3H)-quinazolinone demonstrated significant analgesic activity, showcasing the potential of oxo derivatives in pain management. []

    2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinone Derivatives

    • Compound Description: This series of compounds, designed as analogs of 2-methyl-3-aryl-4-(3H)-quinazolinones, exhibited more potent central nervous system (CNS) depressant activities and lower toxicity compared to their parent compounds. []

    4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide

    • Compound Description: This arylsulfonamide derivative, containing a 2-arylamino-4(3H)-quinazolinone moiety, showed potent activity against both Ralstonia solanacearum and Gibberella zeae, exceeding the efficacy of commercial bactericides and fungicides. []

    3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427)

    • Compound Description: This compound and its related formamido derivative, 2-(formylamino)-N-1H-tetrazol-5-ylbenzamide, showed activity in rat models of passive cutaneous anaphylaxis and passive peritoneal anaphylaxis, indicating antiallergic potential. []

    3-aryl-2-(substituted styryl)-4(3H)-quinazolinones

    • Compound Description: This series of compounds was synthesized and evaluated for in vivo antimalarial activity against Plasmodium berghei. [] Several compounds showed promising activity, with one emerging as particularly potent. []

    Properties

    Product Name

    2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

    IUPAC Name

    2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-ethoxyphenyl)quinazolin-4-one

    Molecular Formula

    C24H19ClN2O2

    Molecular Weight

    402.9 g/mol

    InChI

    InChI=1S/C24H19ClN2O2/c1-2-29-19-14-12-18(13-15-19)27-23(16-11-17-7-3-5-9-21(17)25)26-22-10-6-4-8-20(22)24(27)28/h3-16H,2H2,1H3/b16-11+

    InChI Key

    CHJWZDHEKBIBNV-LFIBNONCSA-N

    SMILES

    CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl

    Isomeric SMILES

    CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.